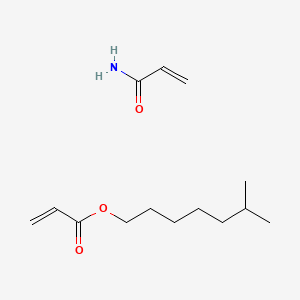Isooctylacrylate Acrylamide
CAS No.: 50922-82-2
Cat. No.: VC14082652
Molecular Formula: C14H25NO3
Molecular Weight: 255.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 50922-82-2 |
|---|---|
| Molecular Formula | C14H25NO3 |
| Molecular Weight | 255.35 g/mol |
| IUPAC Name | 6-methylheptyl prop-2-enoate;prop-2-enamide |
| Standard InChI | InChI=1S/C11H20O2.C3H5NO/c1-4-11(12)13-9-7-5-6-8-10(2)3;1-2-3(4)5/h4,10H,1,5-9H2,2-3H3;2H,1H2,(H2,4,5) |
| Standard InChI Key | XVKLGCDWSRXKNR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCCCCOC(=O)C=C.C=CC(=O)N |
Introduction
Chemical Structure and Fundamental Properties
Monomer Characteristics
Isooctyl acrylate (C₁₁H₂₀O₂) is an acrylic ester derived from isooctanol and acrylic acid, characterized by a branched alkyl chain that confers flexibility and hydrophobicity . Acrylamide (C₃H₅NO), a vinyl monomer with a polar amide group, contributes hydrogen-bonding capacity and water solubility.
Copolymer Architecture
The IOA-AM copolymer integrates both monomers into a linear or cross-linked polymer backbone. A 1:1 molar ratio is commonly employed for sensor applications, though stoichiometry varies based on intended use . The copolymer’s amphiphilic nature arises from the hydrophobic isooctyl groups and hydrophilic acrylamide units, enabling tunable solubility and interfacial activity.
Table 1: Key Physical Properties of IOA-AM Copolymer Components
| Property | Isooctyl Acrylate | Acrylamide |
|---|---|---|
| Molecular Formula | C₁₁H₂₀O₂ | C₃H₅NO |
| Molecular Weight (g/mol) | 184.28 | 71.08 |
| Density (g/cm³) | 0.88 (25°C) | 1.13 (30°C) |
| Boiling Point (°C) | 125 (20 mmHg) | 125 (decomposes) |
| LogP | 4.5–4.7 | -0.92 |
Synthesis and Production Methodologies
Esterification of Isooctyl Acrylate
IOA synthesis typically involves acid-catalyzed esterification of acrylic acid with isooctanol. A patented method (CN111807960A) optimizes this process through stepwise vacuum and temperature control :
-
Reactor Charging: Acrylic acid, isooctanol, and a water-soluble catalyst (e.g., p-toluenesulfonic acid) are combined with a polymerization inhibitor.
-
Stepwise Reaction:
-
Stage 1: 88–92°C under -38 to -43 kPa for 0.8–1.2 hours.
-
Stage 2: 95–97.5°C under -53 to -58 kPa for 0.8–1.2 hours.
-
Stage 3: 103–107°C under -70 to -72.5 kPa for 0.8–1.2 hours.
-
Stage 4: 110–115°C under -77.5 to -82.5 kPa for 2–3 hours.
This protocol achieves 98% esterification efficiency while minimizing side reactions like polyester formation .
-
Copolymerization with Acrylamide
Radical polymerization initiates the IOA-AM copolymer synthesis:
-
Initiators: Azobisisobutyronitrile (AIBN) at 0.5–2 wt% in toluene.
-
Conditions: 70–80°C under nitrogen for 6–12 hours.
-
Post-Processing: Solvent removal via vacuum distillation, followed by washing with deionized water to extract unreacted monomers .
Functional Applications
Magnetoelastic CO₂ Sensing
A 1:1 IOA-AM copolymer demonstrates exceptional CO₂ sensitivity due to the AM unit’s gas-binding affinity. When deposited on magnetoelastic substrates, the polymer swells upon CO₂ adsorption, inducing measurable resonant frequency shifts (±15 Hz/ppm) .
Table 2: CO₂ Sensor Performance Metrics
| Parameter | Value |
|---|---|
| Detection Range | 50–5000 ppm |
| Response Time | <30 s |
| Recovery Time | 45 s |
| Operating Temperature | 25–40°C |
Pressure-Sensitive Adhesives
IOA-AM copolymers enhance medical adhesive performance by balancing tack (0.8–1.2 N/cm²) and shear resistance (>72 hours). The AM moiety improves adhesion to hydrated surfaces like skin, while IOA provides flexibility to accommodate movement .
Oil Absorption Materials
Copolymers with high IOA content (≥70 mol%) exhibit oil absorption capacities of 8–12 g/g for hydrocarbons. The branched alkyl chains create porous networks, whereas AM units stabilize the structure through hydrogen bonding .
Future Research Directions
-
Biodegradability Studies: Assessing enzymatic degradation pathways for IOA-AM copolymers in environmental matrices.
-
Advanced Sensor Designs: Integrating copolymers with wireless readout systems for real-time gas monitoring.
-
Drug Delivery Systems: Exploiting the copolymer’s amphiphilicity for controlled release formulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume